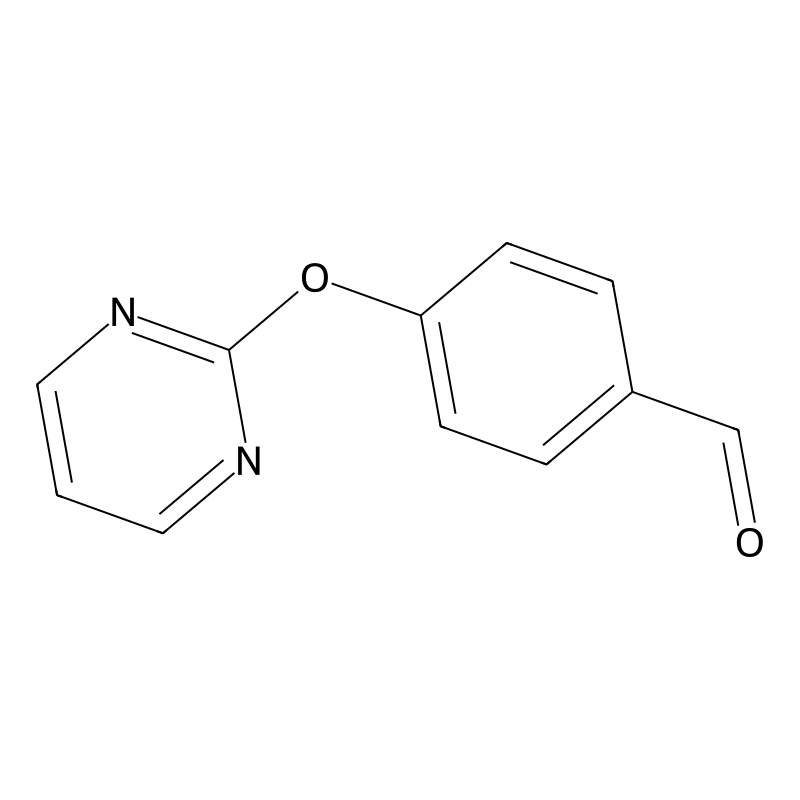

4-(Pyrimidin-2-yloxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

4-(Pyrimidin-2-yloxy)benzaldehyde is an organic compound with the molecular formula . It is classified as a heterocyclic aromatic aldehyde, characterized by a benzaldehyde moiety substituted with a pyrimidin-2-yloxy group. This compound features both aromatic and heterocyclic structures, making it of interest in various fields of chemistry and biology due to its unique properties and potential applications.

Due to the limited information on this specific compound, it is advisable to handle it with caution assuming similar properties to other aromatic aldehydes. Here are some general safety considerations:

- Potential for skin and eye irritation.

- May be harmful if inhaled or ingested.

- Wear appropriate personal protective equipment (PPE) when handling, including gloves, safety glasses, and a fume hood.

Synthesis and Characterization:

4-(Pyrimidin-2-yloxy)benzaldehyde is an organic compound synthesized through various methods, including the reaction of 2-hydroxypyrimidine and 4-fluorobenzaldehyde. [] Additionally, it can be obtained through the Vilsmeier-Haack reaction, involving the treatment of 2-hydroxypyrimidine with N-formylmorpholine and phosphoryl chloride. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

While the specific research on 4-(Pyrimidin-2-yloxy)benzaldehyde itself is limited, its structural features suggest potential applications in various scientific fields:

- Medicinal Chemistry: The presence of the pyrimidine ring and the aldehyde functional group makes this compound a potential candidate for the development of new drugs. Pyrimidine rings are present in several clinically relevant drugs, including some anticancer agents and antivirals. [] The aldehyde group can participate in various chemical reactions, allowing for further modification and exploration of potential biological activities.

- Material Science: The aromatic nature and functional groups of 4-(Pyrimidin-2-yloxy)benzaldehyde could be suitable for the development of new materials with specific properties. For example, the molecule could be incorporated into polymers or utilized as a building block for the synthesis of functional materials.

- Oxidation: The aldehyde group can be oxidized to yield the corresponding carboxylic acid, specifically 4-(Pyrimidin-2-yloxy)benzoic acid.

- Reduction: The aldehyde can be reduced to form 4-(Pyrimidin-2-yloxy)benzyl alcohol.

- Substitution Reactions: The pyrimidin-2-yloxy group can undergo further substitution reactions, allowing for the introduction of additional functional groups.

Common reagents for these reactions include:

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Substitution: Various nucleophiles such as amines or thiols under basic conditions .

Research indicates that 4-(Pyrimidin-2-yloxy)benzaldehyde exhibits potential biological activities. It has been investigated for its role as a ligand in biochemical assays and has shown promise in pharmacological studies for anti-inflammatory and antimicrobial properties. The compound's mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity and influencing various biological pathways, including those related to inflammation and microbial growth .

The synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde typically involves the following steps:

- Reactants: The primary reactants are 4-hydroxybenzaldehyde and 2-chloropyrimidine.

- Reaction Conditions:

- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Potassium carbonate or sodium hydride.

- Temperature: The reaction is conducted at temperatures between 80°C and 100°C for 12 to 24 hours.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-hydroxybenzaldehyde attacks the chloropyrimidine, resulting in the formation of the desired product.

4-(Pyrimidin-2-yloxy)benzaldehyde finds utility in various domains:

- Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds.

- Biological Research: Investigated for its potential as a ligand in biochemical assays.

- Pharmaceutical Development: Explored for anti-inflammatory and antimicrobial activities.

- Material Science: Used in developing novel materials and as an intermediate in organic synthesis .

Interaction studies involving 4-(Pyrimidin-2-yloxy)benzaldehyde focus on its ability to bind to specific proteins or enzymes. These interactions can significantly influence biological pathways related to inflammation and microbial resistance. Further research is needed to elucidate the precise molecular targets and mechanisms involved in these interactions.

Several compounds share structural similarities with 4-(Pyrimidin-2-yloxy)benzaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-(Pyridin-2-yloxy)benzaldehyde | 0.98 | |

| 3-(Pyridin-2-yloxy)benzaldehyde | 0.98 | |

| 2-(Pyridin-2-yloxy)benzaldehyde | 0.90 | |

| 4-(Pyrimidin-2-yl)benzaldehyde | Unique |

Uniqueness

While many of these compounds contain similar functional groups, 4-(Pyrimidin-2-yloxy)benzaldehyde is unique due to its specific substitution pattern and the presence of both pyrimidine and benzaldehyde functionalities, which contribute to its distinct chemical behavior and biological activity .

Synthesis and Structural Insights

The synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde typically involves nucleophilic aromatic substitution, where 4-hydroxybenzaldehyde reacts with 2-chloropyrimidine under basic conditions. Key reaction parameters include:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Temperature: 80–100°C

- Reaction Time: 12–24 hours

The reaction proceeds via deprotonation of the phenolic hydroxyl group, forming a phenoxide ion that displaces the chlorine atom from 2-chloropyrimidine, yielding the desired ether-linked product. This method is scalable and aligns with industrial practices for producing such intermediates.

Table 1: Physical Properties of 4-(Pyrimidin-2-yloxy)benzaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Number | 433920-92-4 | |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Melting Point | 76–78°C | |

| Storage Conditions | Inert atmosphere, 2–8°C |

Historical Relevance in Organic Chemistry

While specific historical records for 4-(Pyrimidin-2-yloxy)benzaldehyde are limited, its synthesis reflects broader advances in pyrimidine chemistry. Pyrimidines, integral to nucleic acids, have been studied since the 19th century, with derivatives like uracil and thymine isolated early. The development of synthetic pyrimidines in the 20th century, particularly via condensation reactions, laid the groundwork for modern intermediates like this compound.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents the primary synthetic pathway for preparing 4-(Pyrimidin-2-yloxy)benzaldehyde. This reaction involves the displacement of a halogen atom from 2-chloropyrimidine by the hydroxyl group of 4-hydroxybenzaldehyde through an addition-elimination mechanism [1] [2] [3].

The reaction proceeds via formation of a Meisenheimer intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring [1] [4] [5]. The mechanism begins with nucleophilic attack of the deprotonated hydroxyl group on the electrophilic carbon bearing the chlorine substituent, followed by elimination of the chloride leaving group [1].

Optimized Reaction Conditions:

The synthesis typically employs 4-hydroxybenzaldehyde and 2-chloropyrimidine as starting materials under basic conditions. Potassium carbonate serves as the optimal base, effectively deprotonating the phenolic hydroxyl group to generate the nucleophilic phenoxide ion [7] [8]. Dimethylformamide or dimethyl sulfoxide function as preferred solvents due to their ability to stabilize ionic intermediates and facilitate nucleophilic substitution reactions [9] [10].

Temperature control proves critical for reaction success, with optimal conditions ranging from 80-100°C [11] [12]. Lower temperatures result in incomplete conversion, while excessive heating can lead to product decomposition and side reactions [11]. Reaction times typically span 12-24 hours to ensure complete conversion [13].

Regioselectivity Considerations:

The regioselectivity of nucleophilic aromatic substitution in pyrimidine systems strongly favors substitution at the 2-position over the 4- or 6-positions [4] [14] [15]. This preference arises from the enhanced electrophilicity of the 2-carbon due to its positioning between two electron-withdrawing nitrogen atoms [4] [5]. Studies demonstrate that the 2-position exhibits significantly higher reactivity toward nucleophilic attack compared to other positions on the pyrimidine ring [14] [15].

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide an alternative synthetic approach for forming aryl-oxygen bonds in the preparation of 4-(Pyrimidin-2-yloxy)benzaldehyde. These copper-catalyzed transformations offer advantages in terms of functional group tolerance and reaction efficiency [16] [17] [18].

Copper Catalyst Systems:

Copper iodide emerges as the most effective catalyst for Ullmann-type coupling reactions involving pyrimidine substrates [16] [19] [20]. The catalyst loading typically ranges from 5-20 mol%, with optimal results achieved using 10 mol% copper iodide [16] [20]. Recent developments have focused on copper iodide nanoparticles, which demonstrate enhanced catalytic activity and improved recyclability [19] [21].

Ligand systems significantly influence reaction outcomes in Ullmann coupling processes. N-methylglycine has been identified as providing the optimal balance between reaction rate and catalyst stability [16]. This amino acid ligand facilitates the formation of the active copper species while minimizing catalyst deactivation pathways [16] [18].

Mechanistic Insights:

The Ullmann coupling mechanism involves initial coordination of the phenoxide nucleophile to the copper center, followed by oxidative addition of the aryl halide [16] [18]. The resulting copper(III) intermediate undergoes reductive elimination to form the desired aryl ether product while regenerating the copper(I) catalyst [16] [22].

Base selection proves crucial for Ullmann coupling success. Potassium carbonate or cesium carbonate provide optimal results, with cesium carbonate offering enhanced reactivity due to its superior ability to generate and stabilize the phenoxide nucleophile [16] [17]. The base loading typically requires 2-3 equivalents relative to the limiting reagent [16] [8].

Temperature and Solvent Effects:

Ullmann coupling reactions generally require higher temperatures compared to simple nucleophilic aromatic substitution, with optimal conditions ranging from 100-120°C [16] [17]. Solvent selection influences both reaction rate and selectivity, with dimethylformamide and toluene representing preferred choices [16] [17]. The polar aprotic nature of dimethylformamide facilitates ionic intermediates, while toluene provides improved thermal stability at elevated temperatures [16].

Industrial-Scale Production Protocols

Industrial-scale synthesis of 4-(Pyrimidin-2-yloxy)benzaldehyde requires careful optimization of reaction parameters to ensure consistent product quality, efficient resource utilization, and environmental compliance [23] [24].

Process Design Considerations:

Continuous flow reactors offer significant advantages for industrial production, including improved heat and mass transfer, enhanced safety, and better process control [23] [24]. These systems enable precise temperature control throughout the reaction vessel, minimizing formation of degradation products and side reactions [24].

Heat management represents a critical aspect of industrial-scale synthesis. The nucleophilic aromatic substitution reaction is moderately exothermic, requiring careful temperature control to prevent runaway reactions [23]. Integrated heat exchange systems provide efficient thermal regulation while enabling energy recovery from the reaction heat [24].

Raw Material Optimization:

Industrial processes typically employ slightly reduced base loadings compared to laboratory-scale reactions to minimize waste generation and reduce neutralization requirements [23]. Potassium carbonate loadings of 1.2-1.5 equivalents provide optimal conversion while minimizing excess base consumption [23] [24].

Solvent selection for industrial processes favors N-methyl-2-pyrrolidone over dimethylformamide due to its lower toxicity profile and improved thermal stability [23]. The higher boiling point of N-methyl-2-pyrrolidone also facilitates reaction completion at moderate temperatures [24].

Quality Control Integration:

Real-time monitoring systems enable continuous assessment of reaction progress and product quality during industrial synthesis [25] [26]. High-performance liquid chromatography with diode array detection provides reliable quantification of starting materials, intermediates, and products [25] [27]. Automated sampling systems ensure representative analysis throughout the production campaign [26].

Process analytical technology integration allows for immediate adjustment of reaction parameters in response to analytical feedback [26]. Temperature, pressure, and reagent addition rates can be dynamically optimized to maintain product specifications and maximize yield [23] [24].

Purification and Yield Optimization Techniques

Effective purification strategies are essential for obtaining high-purity 4-(Pyrimidin-2-yloxy)benzaldehyde suitable for pharmaceutical and chemical applications [28] [29] [30].

Chromatographic Purification:

Column chromatography on silica gel provides excellent purification efficiency for 4-(Pyrimidin-2-yloxy)benzaldehyde. The optimal mobile phase consists of chloroform and methanol in a 3:1 ratio, which achieves baseline separation of the product from unreacted starting materials and reaction byproducts [30]. This solvent system provides sufficient polarity to elute the product while maintaining adequate resolution [30] [31].

Preparative high-performance liquid chromatography offers superior purification for analytical standards and high-value applications. Reversed-phase columns with acetonitrile-water gradients achieve purities exceeding 99%, though this technique is typically reserved for laboratory-scale preparations due to cost considerations [31] [25].

Recrystallization Optimization:

Recrystallization represents the most cost-effective purification method for industrial applications [32] [33] [34]. The ideal solvent system exhibits high solubility for the compound at elevated temperatures and minimal solubility at room temperature [33] [35].

Ethanol emerges as the optimal recrystallization solvent for 4-(Pyrimidin-2-yloxy)benzaldehyde, providing excellent crystal quality and high recovery yields [33] [34]. The recrystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to room temperature over several hours [33] [35]. Slow cooling rates favor formation of large, well-formed crystals with superior purity [32] [35].

Yield Enhancement Strategies:

Reaction optimization studies demonstrate that yield improvements can be achieved through careful control of stoichiometry, temperature profiles, and reaction atmosphere [36] [37]. Mechanochemical approaches using ball milling techniques show promise for enhancing reaction rates and yields while reducing solvent consumption [38] [36].

Continuous monitoring of reaction progress enables optimization of reaction termination timing to maximize yield while minimizing overreaction [25] [26]. In-situ spectroscopic methods provide real-time assessment of conversion levels, allowing for precise control of reaction endpoints [26].

Waste Minimization:

Solvent recovery systems enable recycling of dimethylformamide and other organic solvents, reducing both environmental impact and production costs [28] [29]. Distillation under reduced pressure provides efficient solvent recovery with minimal thermal degradation [28] [29].

Aqueous waste streams from neutralization and workup procedures require treatment to remove residual organic compounds and metal catalysts before discharge [39] [40]. Integrated treatment systems combining chemical precipitation and biological treatment achieve environmental compliance while minimizing disposal costs [39].